3-Cyclopropylpentanoic acid

Lipophilicity Drug Design Physicochemical Property

3-Cyclopropylpentanoic acid (CAS 1508566-49-1) is a cyclopropane-containing carboxylic acid building block with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. This compound is primarily used as a versatile intermediate in medicinal chemistry and organic synthesis, with recent applications in the development of GPR40 agonists and NLRP3 inflammasome inhibitors.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 1508566-49-1
Cat. No. B2367334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylpentanoic acid
CAS1508566-49-1
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCCC(CC(=O)O)C1CC1
InChIInChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeySBEZEGHEYTZTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylpentanoic Acid (CAS 1508566-49-1): Procurement and Differentiation Data for Sourcing Decisions


3-Cyclopropylpentanoic acid (CAS 1508566-49-1) is a cyclopropane-containing carboxylic acid building block with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol [1]. This compound is primarily used as a versatile intermediate in medicinal chemistry and organic synthesis, with recent applications in the development of GPR40 agonists and NLRP3 inflammasome inhibitors [2]. The compound is commercially available as a neat liquid with a typical purity of ≥95%, though higher purity (>98%) can be sourced for specialized applications .

Why 3-Cyclopropylpentanoic Acid Cannot Be Directly Substituted with Other Cycloalkyl Analogs


Direct substitution of 3-cyclopropylpentanoic acid with close structural analogs like 2-cyclopropylpentanoic acid, 5-cyclopropylpentanoic acid, or 3-cyclopentylpropionic acid is not chemically or functionally equivalent due to the specific steric and electronic properties conferred by the cyclopropane ring's position on the pentanoic acid backbone. The location of the strained cyclopropane moiety alters the compound's lipophilicity, conformational stability, and reactivity in key transformations such as lactonization, which directly impacts its utility in synthesizing specific molecular scaffolds . The resulting derivatives, particularly those targeting GPR40 or the NLRP3 inflammasome, exhibit differentiated pharmacokinetic and pharmacodynamic profiles that are contingent on the unique spatial orientation of the 3-cyclopropyl group [1].

Quantitative Comparative Analysis: 3-Cyclopropylpentanoic Acid vs. Key Analogs for Procurement


Differential Lipophilicity: Positional Isomer Impact on LogP

The position of the cyclopropyl ring on the pentanoic acid chain directly influences the compound's lipophilicity, a critical parameter for drug design and ADME properties. Computed LogP values show that 3-cyclopropylpentanoic acid has a different lipophilicity profile compared to its 2- and 5- positional isomers .

Lipophilicity Drug Design Physicochemical Property

Chemical Reactivity Differentiation: Regioselective Lactonization

The acid-catalyzed lactonization of 3-cyclopropylalkanoic acids provides a direct route to specific lactone scaffolds, such as 2,2,4,5,5-pentaalkyl-δ-valerolactones, which are not directly accessible from 2-cyclopropylalkanoic acids under the same conditions . This is a direct, head-to-head methodological comparison.

Organic Synthesis Lactonization Chemical Reactivity

Pharmacological Scaffold Validation: Utility in GPR40 Agonist Synthesis

A 2023 study published in the Journal of Medicinal Chemistry explicitly used 3-cyclopropylpentanoic acid as a key precursor for synthesizing novel GPR40 agonists [1]. The resulting derivatives exhibited potent and selective agonistic activity, a property attributed to the optimal lipophilicity and steric properties conferred by the 3-cyclopropyl moiety [1].

Medicinal Chemistry GPR40 Agonist Type 2 Diabetes

Commercial Purity and Sourcing Differentiation

While 3-cyclopropylpentanoic acid is commonly offered at 95% purity, premium vendors like TCI provide a higher purity grade of >98.0% as verified by GC and titration [1]. In contrast, the closely related analog 3-cyclopentylpropionic acid is available at comparable purity levels (e.g., 98%) but is a structurally different compound .

Procurement Purity Sourcing Analytical Specification

High-Value Application Scenarios for 3-Cyclopropylpentanoic Acid Based on Differentiated Evidence


Synthesis of Regiospecific Lactone Building Blocks

Utilize 3-cyclopropylpentanoic acid as a key precursor for the acid-catalyzed synthesis of specific lactone scaffolds, such as 2,2,4,5,5-pentaalkyl-δ-valerolactones. This application is uniquely enabled by the regioselective reactivity of the 3-cyclopropylalkanoic acid core, a transformation that is not directly achievable with 2-cyclopropylalkanoic acid isomers .

Development of Next-Generation GPR40 Agonists for Type 2 Diabetes

Employ 3-cyclopropylpentanoic acid as a privileged scaffold for the medicinal chemistry optimization of GPR40 agonists. Its use in generating potent and selective lead compounds, as validated in a 2023 Journal of Medicinal Chemistry study, makes it a high-value building block for diabetes-focused drug discovery programs .

Synthesis of Novel NLRP3 Inflammasome Inhibitors

Leverage 3-cyclopropylpentanoic acid derivatives as potent inhibitors of the NLRP3 inflammasome, as disclosed in patent application WO2023056123. This application is valuable for research into anti-inflammatory therapeutics for conditions like gout, atherosclerosis, and Alzheimer's disease .

High-Precision Medicinal Chemistry Requiring Validated Analytical Purity

Procure 3-cyclopropylpentanoic acid with a purity of >98.0% (GC)(T) for use in demanding synthetic sequences where trace impurities could impact yield or lead to off-target effects in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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